N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core, which is fused with a pyrrolidine ring and a phenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of a one-pot multicomponent reaction, where the pyrido[2,3-d]pyrimidine core is formed by the condensation of 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds under reflux conditions . This reaction is typically catalyzed by sulfonic acid functionalized SBA-15, which acts as a green and recyclable catalyst .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has also been reported, which can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an antimicrobial agent, with studies reporting its activity against various bacterial and fungal strains . Additionally, it has been investigated for its anticancer properties, with some derivatives exhibiting cytotoxic effects against cancer cell lines .
In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic synthesis . Its versatility and wide range of applications make it a valuable compound for scientific research.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways and promoting oxidative stress .
The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied. Further research is needed to fully elucidate the detailed mechanisms of action.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and 5,7-dimethyl-2,4-dioxo-1,3-diphenyl-1H,2H,3H,4H-pyrano[2,3-d]pyrimidin-8-ium dihydrogen phosphate . These compounds share similar core structures but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-16-11-13(12-25(16)14-5-2-1-3-6-14)18(27)22-9-10-24-19(28)15-7-4-8-21-17(15)23-20(24)29/h1-8,13H,9-12H2,(H,22,27)(H,21,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCLNVDGKQWJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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